molecular formula C10H16N2 B185818 N-(3-methylbutan-2-yl)pyridin-2-amine CAS No. 111098-37-4

N-(3-methylbutan-2-yl)pyridin-2-amine

Cat. No.: B185818
CAS No.: 111098-37-4
M. Wt: 164.25 g/mol
InChI Key: QJNLADYTFCDDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutan-2-yl)pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

N-(3-methylbutan-2-yl)pyridin-2-amine is primarily recognized for its potential in drug discovery . Its structure allows it to act as a scaffold for synthesizing novel drug candidates targeting various diseases, including neurodegenerative disorders and inflammatory conditions. The compound's ability to interact with biological targets such as receptors and enzymes involved in neurotransmission is under investigation, highlighting its therapeutic potential.

Case Studies in Drug Development

  • Neurotransmitter Modulation : Initial studies suggest that this compound may influence neurotransmitter pathways. Research is ongoing to elucidate its mechanism of action and potential efficacy in treating neurological disorders.
  • Anti-inflammatory Properties : There are indications that this compound could modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications. Further research is necessary to confirm these effects and understand the underlying mechanisms.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its unique amine functionality. It can be used to create various derivatives that may exhibit enhanced biological activities or novel properties. The synthesis typically involves multi-step reactions, which can lead to the formation of more complex molecules .

Research on the interaction of this compound with various biological targets has been initiated. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and therapeutic applications. Studies focus on its binding affinity with specific receptors, which can provide insights into its potential use as a drug candidate .

Toxicological Studies

As part of the drug development process, toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate that it has a favorable safety margin, but comprehensive toxicological evaluations are necessary to establish its viability as a therapeutic agent.

Properties

CAS No.

111098-37-4

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-8(2)9(3)12-10-6-4-5-7-11-10/h4-9H,1-3H3,(H,11,12)

InChI Key

QJNLADYTFCDDJH-UHFFFAOYSA-N

SMILES

CC(C)C(C)NC1=CC=CC=N1

Canonical SMILES

CC(C)C(C)NC1=CC=CC=N1

Synonyms

N-(1,2-Dimethylpropyl)-2-pyridinamine

Origin of Product

United States

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